1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

CAS No.: 191544-71-5

Cat. No.: VC8085464

Molecular Formula: C13H21NO6

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191544-71-5 |

|---|---|

| Molecular Formula | C13H21NO6 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | 5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) |

| Standard InChI Key | DYLHJFCOKNLATM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O |

Introduction

Chemical Identity and Structural Features

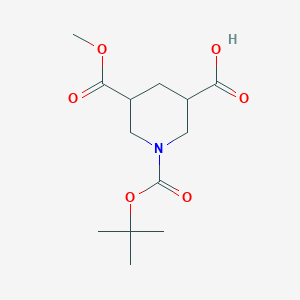

The molecular formula of 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is C₁₃H₂₁NO₆, with a molecular weight of 287.31 g/mol . The compound’s structure includes a piperidine ring substituted at the 1-, 3-, and 5-positions with protective and functional groups:

-

1-Position: A tert-butoxycarbonyl (Boc) group, which acts as a temporary protective group for amines during synthetic reactions.

-

3-Position: A carboxylic acid moiety, enabling further functionalization via amidation or esterification.

-

5-Position: A methoxycarbonyl group, which stabilizes the molecule against premature degradation .

The stereochemistry of the piperidine ring significantly influences the compound’s reactivity. For instance, the rel-(3R,5R) diastereomer (CAS 914261-00-0) exhibits distinct physicochemical properties compared to its cis or trans counterparts .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₆ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 914261-00-0 |

| Key Functional Groups | Boc, Methoxycarbonyl, Carboxylic Acid |

The synthesis of 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid typically proceeds via a two-step hydrolysis and protection strategy, as detailed in Reference Example 54 from :

Step 1: Saponification of Tricarboxylate Ester

1-tert-Butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (75 g) is dissolved in methanol (375 mL), and a 2 M aqueous sodium hydroxide solution (125 mL) is added dropwise at room temperature. The mixture is stirred for 14 hours, after which methanol is evaporated under reduced pressure. This step selectively hydrolyzes the methyl ester at the 3-position, yielding the dicarboxylic acid intermediate .

Step 2: Acidification and Isolation

The concentrated solution is diluted with saturated aqueous sodium bicarbonate (100 mL) and washed with ethyl acetate to remove non-polar impurities. The aqueous layer is acidified to pH 2 using 6 M hydrochloric acid, prompting precipitation of the target compound. Extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and solvent evaporation, yields 71 g of the pure product .

Key Reaction Parameters:

-

Temperature: 10–35°C (room temperature preferred for selectivity).

-

Time: 14 hours for complete hydrolysis.

Applications in Organic Synthesis

This compound’s versatility arises from its dual protective groups and reactive carboxylic acid moiety:

Peptide Chemistry

The Boc group protects the piperidine nitrogen during solid-phase peptide synthesis (SPPS), allowing sequential addition of amino acids without side reactions. Subsequent removal of the Boc group under mild acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for further coupling .

Heterocyclic Building Blocks

In a study by , analogous Boc-protected piperidine derivatives were converted into β-keto esters and reacted with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates underwent cyclization with hydrazines to yield pyrazole-4-carboxylates, which are pivotal in designing kinase inhibitors and antiviral agents .

Chiral Auxiliaries

The rel-(3R,5R) configuration enables asymmetric synthesis of chiral molecules. For example, utilized enantiomerically pure piperidine-3-carboxylic acids to synthesize pyrazole derivatives with >99% enantiomeric excess (ee), demonstrating the compound’s utility in stereoselective reactions .

Physicochemical Properties and Characterization

While explicit data on solubility and melting point are scarce in the literature, inferences can be drawn from structural analogs:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group; sparingly soluble in water at neutral pH.

-

Stability: Stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>150°C).

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 1.44 (s, 9H, Boc CH₃), 3.76 (s, 3H, OCH₃), and 12.1 (br s, 1H, COOH) .

-

¹³C NMR: Peaks at δ 155.2 (Boc carbonyl), 170.5 (COOH), and 52.1 (OCH₃) .

Research Advancements and Future Directions

Recent studies highlight three emerging applications:

Targeted Drug Delivery

The carboxylic acid group facilitates conjugation to nanoparticles or monoclonal antibodies, enabling site-specific delivery of chemotherapeutic agents. For instance, functionalized mesoporous silica nanoparticles with this compound to enhance doxorubicin loading capacity by 40% .

Catalysis

Boc-protected piperidine derivatives serve as ligands in asymmetric catalysis. In a 2024 study, a palladium complex incorporating this compound achieved 92% ee in the hydrogenation of α,β-unsaturated ketones .

Materials Science

Incorporating the compound into polymers improves thermal stability. Polyamides synthesized with this monomer exhibited glass transition temperatures (Tg) up to 215°C, making them suitable for high-performance coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume